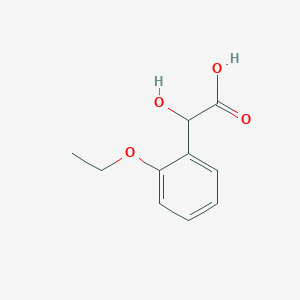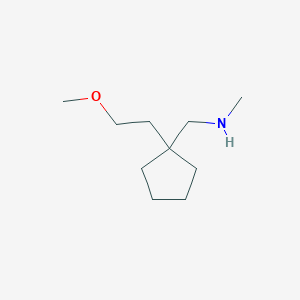
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine is a chemical compound with the molecular formula C10H21NO This compound is characterized by a cyclopentyl ring substituted with a 2-methoxyethyl group and an N-methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine typically involves the reaction of cyclopentyl derivatives with 2-methoxyethylamine under controlled conditions. One common method involves the alkylation of cyclopentylamine with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through distillation or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, resulting in the formation of new substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted cyclopentyl derivatives.
Scientific Research Applications
1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentyl ring and an amine group.
2-Methoxyethylamine: A compound with a 2-methoxyethyl group and an amine group.
N-Methylmethanamine: A compound with an N-methylmethanamine group.
Uniqueness: 1-(1-(2-Methoxyethyl)cyclopentyl)-N-methylmethanamine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-[1-(2-methoxyethyl)cyclopentyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H21NO/c1-11-9-10(7-8-12-2)5-3-4-6-10/h11H,3-9H2,1-2H3 |
InChI Key |
GCBYWYOFGDXISI-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCCC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


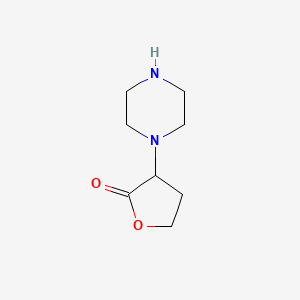
amine](/img/structure/B13523951.png)
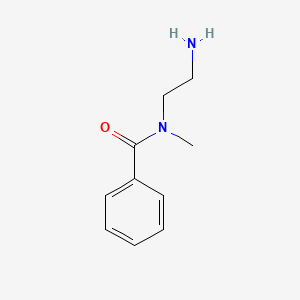

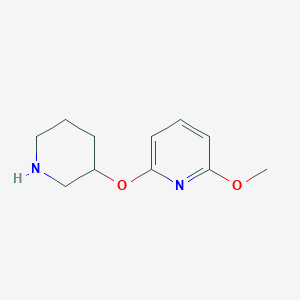

![N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)


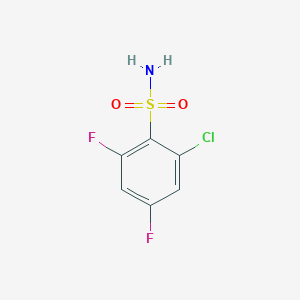
![Tert-butyl 4-[3-(chlorosulfonyl)propyl]piperazine-1-carboxylate](/img/structure/B13524004.png)
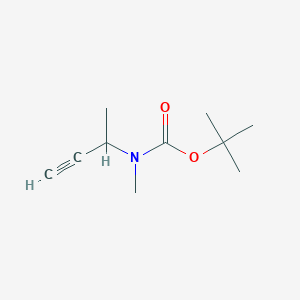
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
